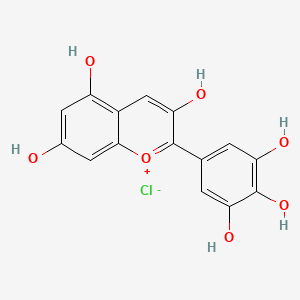

Delphinidin chloride

Description

Paraffin is a common name for a group of high molecular weight alkane hydrocarbons with the general formula CnH2n+2, where n is between 22 and 27. Paraffin is also a technical name for an alkane in general, but in most cases it refers specifically to a linear, or normal alkane. It is mostly found as a white, odorless, tasteless, waxy solid, with a melting point between 47C and 65C. It is insoluble in water, but soluble in ether, benzene, and certain esters. Paraffin is unaffected by most common chemical reagents but oxidizes readily.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7.ClH/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6;/h1-5H,(H5-,16,17,18,19,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNDMZIBVDSQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13270-61-6 (Parent) | |

| Record name | Delphinidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701019982 | |

| Record name | Delphinidin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent colorless oily liquid. Practically tasteless and odorless, even when warmed. (NTP, 1992), Liquid, Colorless, oily liquid aerosol dispersed in air. [Note: Has an odor like burned lubricating oil.]; [NIOSH], Colorless, oily liquid aerosol dispersed in air., Colorless, oily liquid aerosol dispersed in air. [Note: Has an odor like burned lubricating oil.] | |

| Record name | MINERAL OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Paraffin oils | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oil mist, mineral | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/581 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OIL MISTS, MINERAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/704 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oil mist (mineral) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0472.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Very high (USCG, 1999), 360 °C, 680 °F | |

| Record name | MINERAL OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mineral oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OIL MISTS, MINERAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/704 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oil mist (mineral) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0472.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

380 °F (USCG, 1999), 380 °F (193 °C) (Open cup), 135 °C (275 °F) (closed cup) /Mineral oil mist/, 380 °F (open cup), (oc) 380 °F | |

| Record name | MINERAL OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mineral oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OIL MISTS, MINERAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/704 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oil mist (mineral) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0472.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Insoluble in water, Insoluble in alcohol; soluble in benzene, chloroform, ether, carbon disulfide, petroleum ether, Miscible with most fixed oils; not miscible with castor oil; soluble in volatile oils, Insoluble | |

| Record name | MINERAL OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mineral oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oil mist (mineral) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0472.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.822 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.83-0.86 (light); 0.875-0.905 (heavy), 0.9, 0.90 | |

| Record name | MINERAL OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mineral oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OIL MISTS, MINERAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/704 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oil mist (mineral) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0472.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

less than 0.5 mmHg (NIOSH, 2023), <0.5 mmHg | |

| Record name | MINERAL OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OIL MISTS, MINERAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/704 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oil mist (mineral) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0472.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Polynuclear aromatic compounds have been detected in samples of mineral oil for medicinal and cosmetic uses. | |

| Record name | Mineral oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, oily liquid, Colorless, oily liquid aerosol dispersed in air., Transparent colorless oily liquid | |

CAS No. |

8012-95-1, 528-53-0, 8002-74-2 | |

| Record name | MINERAL OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Delphinidin chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delphinidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paraffin oils | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Delphinidin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paraffin oils | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELPHINIDIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM6MD4AEHE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mineral oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OIL MISTS, MINERAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/704 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Paraffin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/RV55730.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

0 °F (NIOSH, 2023), 0 °F | |

| Record name | MINERAL OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mineral oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OIL MISTS, MINERAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/704 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oil mist (mineral) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0472.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Mechanism of Action of Delphinidin Chloride: A Technical Guide

Introduction

Delphinidin chloride is a prominent member of the anthocyanidin class of flavonoids, which are natural pigments responsible for the vibrant red, blue, and purple colors of many fruits, flowers, and vegetables.[1] Beyond its role as a colorant, delphinidin is a polyphenolic compound recognized for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] Its multifaceted biological activities stem from its ability to interact with a wide array of molecular targets, thereby modulating critical cellular processes. This technical guide provides an in-depth exploration of the molecular mechanisms of action of this compound, intended for researchers, scientists, and professionals in the field of drug development. The information is presented with a focus on key signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanisms of Action

The biological effects of this compound are pleiotropic, involving direct antioxidant activity, inhibition of key enzymes and receptors, and complex modulation of intracellular signaling cascades.

Antioxidant Activity

The foundational mechanism of delphinidin is its potent antioxidant capacity.[1] The presence of multiple hydroxyl groups on its diphenylpropane-based structure allows it to act as an effective scavenger of reactive oxygen species (ROS) and other free radicals.[1][4] This activity helps protect cells from oxidative stress, a key contributor to cellular damage and the pathogenesis of numerous chronic diseases.[1][5] Studies have shown that delphinidin's free radical scavenging ability is among the highest of the common anthocyanidins.[6][7]

Direct Inhibition of Enzymes and Receptors

This compound directly interacts with and inhibits the activity of several key proteins involved in cell proliferation, inflammation, and epigenetic regulation.

-

Receptor Tyrosine Kinases (RTKs): Delphinidin is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key driver of proliferation in many cancers, with a reported IC50 value of 1.3 μM.[8] By blocking EGFR, it effectively shuts down downstream pro-survival signaling cascades.[2][8] It also inhibits other RTKs, such as VEGFR2, contributing to its anti-angiogenic effects.[2]

-

Histone Acetyltransferases (HATs): Delphinidin acts as an inhibitor of p300/CBP histone acetyltransferase activity, with an IC50 of approximately 30 μM.[9][10] HATs play a crucial role in chromatin remodeling and gene expression, and their inhibition by delphinidin can suppress inflammatory signaling by preventing the acetylation of transcription factors like NF-κB.[9]

-

Other Enzymes: Delphinidin has been shown to inhibit other enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation, and glyoxalase I (GLO I), an enzyme implicated in detoxification and apoptosis resistance in cancer cells.[2][4][11]

Modulation of Cellular Signaling Pathways

Delphinidin exerts significant influence over major signaling networks that regulate cell fate, including proliferation, survival, and inflammatory responses.

This pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Delphinidin has been shown to inhibit this pathway at multiple levels.[12][13] It can block the activation of the upstream kinase PI3K and inhibit the phosphorylation (activation) of Akt and the downstream effector, the mammalian target of rapamycin (mTOR).[2][14] This dual inhibition effectively halts the pro-growth and anti-apoptotic signals transmitted through this cascade.[12][14]

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that controls inflammation, immunity, and cell survival. In many cancers, NF-κB is constitutively active, promoting resistance to apoptosis.[3] Delphinidin effectively suppresses this pathway by inhibiting the IκB kinase (IKK) complex.[15] This prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB p65/p50 dimer in the cytoplasm, blocking its nuclear translocation and DNA binding activity.[3][15]

The MAPK family—comprising primarily ERK, JNK, and p38—regulates diverse cellular activities, including proliferation, differentiation, and stress responses. Delphinidin's effect on this pathway is context-dependent. It generally inhibits the pro-proliferative ERK1/2 pathway.[16][17] Conversely, in some cancer cells, it can activate the stress-related JNK pathway, which contributes to the induction of apoptosis.[16][17] This differential regulation allows delphinidin to simultaneously block growth signals and promote cell death.

Induction of Apoptosis and Cell Cycle Arrest

A key outcome of delphinidin's modulation of signaling pathways is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle in cancer cells.

-

Apoptosis: Delphinidin promotes apoptosis through both intrinsic and extrinsic pathways. It alters the balance of Bcl-2 family proteins, increasing the pro-apoptotic Bax while decreasing the anti-apoptotic Bcl-2.[15] This leads to mitochondrial dysfunction and the activation of initiator caspase-9 and executioner caspase-3.[15][18] It has also been shown to activate caspase-8, a key component of the extrinsic pathway.[15]

-

Cell Cycle Arrest: Delphinidin treatment causes cancer cells to arrest in the G2/M phase of the cell cycle.[15][16] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including Cyclin B1 and Cdk1, which are essential for the G2 to M transition.[16][17]

Quantitative Data Summary

The inhibitory activity of this compound and its derivatives has been quantified against various molecular targets and cell lines.

Table 1: Inhibitory Concentrations (IC50) of Delphinidin and Derivatives against Molecular Targets

| Compound | Target | IC50 Value | Reference(s) |

| This compound | EGFR | 1.3 µM | [8] |

| This compound | p300/CBP HATs | ~30 µM | [9][10] |

| This compound | Glyoxalase I (GLO I) | 1.9 µM | [4] |

| Delphinidin-3-O-glucoside | EGFR | 2.37 µM | [19] |

| Delphinidin-3-O-glucoside | Estrogen Receptor β (ERβ) | 9.7 µM | [19] |

Table 2: Cytotoxic Activity (IC50) of Delphinidin against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference(s) |

| A431 | Skin Cancer | 18 µM | [8] |

| LXFL529L | Lung Cancer | 33 µM | [8] |

| HT29 | Colon Cancer | 35 µM | [20] |

| LoVo | Colon Cancer | 38 µM | [20] |

| SK-MES-1 | Lung Cancer | 44 µM | [20] |

| A549 | Lung Cancer | 55 µM | [20] |

| NCI-H441 | Lung Cancer | 58 µM | [20] |

| 22Rν1 | Prostate Cancer | 90 µM | [20] |

| HCT116 | Colon Cancer | 110 µM | [15][20] |

Key Experimental Protocols

The mechanisms of delphinidin have been elucidated using a range of standard molecular and cell biology techniques.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effect of delphinidin on cell proliferation.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound (e.g., 10-240 µM) for a specified duration (e.g., 48 hours).[15][21]

-

Following treatment, the MTT reagent is added to each well and incubated for 2-4 hours to allow formazan crystal formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

-

Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay quantifies the induction of apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

-

Methodology:

-

Cells are treated with delphinidin as described above.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently-labeled Annexin V and PI are added to the cell suspension.

-

After a brief incubation in the dark, the cells are analyzed by flow cytometry. The resulting data distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[3][21]

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a solid support membrane, and detected using specific primary antibodies and secondary antibodies conjugated to a reporter enzyme or fluorophore.

-

Methodology:

-

Cells are treated with delphinidin, then washed and lysed in a buffer containing protease and phosphatase inhibitors.

-

Total protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are loaded and separated on an SDS-PAGE gel.

-

Proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., p-Akt, NF-κB p65, Caspase-3).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.[15][18]

-

Experimental Workflow Visualization

Conclusion

The mechanism of action of this compound is remarkably complex and multifaceted. It operates as a potent antioxidant, a direct inhibitor of crucial oncogenic and inflammatory enzymes, and a powerful modulator of fundamental cellular signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK networks. The cumulative effect of these interactions is the suppression of cell proliferation, the induction of cell cycle arrest, and the promotion of apoptosis in pathological contexts such as cancer, as well as the mitigation of inflammatory responses. This comprehensive inhibitory profile makes this compound a compelling molecule for further investigation and a promising candidate for the development of novel therapeutic and chemopreventive agents.

References

- 1. CAS 528-53-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Dietary Anthocyanidin Delphinidin Induces Apoptosis of Human Prostate Cancer PC3 Cells In vitro and In vivo: Involvement of Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. glpbio.com [glpbio.com]

- 11. Anti-inflammatory effect of delphinidin on intramedullary spinal pressure in a spinal cord injury rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Delphinidin, an Anthocyanidin in Pigmented Fruits and Vegetables, Induces Apoptosis and Cell Cycle Arrest in Human Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Delphinidin induces apoptosis via cleaved HDAC3-mediated p53 acetylation and oligomerization in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. mdpi.com [mdpi.com]

- 21. phcog.com [phcog.com]

In Vitro Antioxidant Properties of Delphinidin Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin chloride, a prominent member of the anthocyanidin class of flavonoids, is a natural pigment responsible for the deep blue and purple hues observed in many fruits and vegetables. Beyond its role as a colorant, this compound has garnered significant scientific interest due to its potent antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: In Vitro Antioxidant Capacity of this compound

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the quantitative data from key antioxidant assays, providing a comparative overview of its efficacy.

| Assay | Parameter | Value | Reference Compound | Reference |

| DPPH Radical Scavenging Activity | IC50 | 3.74 µM | - | [1] |

| ABTS Radical Scavenging Activity | Relative Activity | High | Trolox | [1] |

| Ferric Reducing Antioxidant Power (FRAP) | Relative Activity | High | Trolox | [1] |

| Oxygen Radical Absorbance Capacity (ORAC) | ORAC Value | 4.05 µmol TE/µmol* | Trolox | [2] |

*Note: The ORAC value is for Delphinidin-3-glucoside, a glycosylated form of delphinidin. The antioxidant activity of anthocyanidins can be influenced by glycosylation.[1]

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are tailored for the evaluation of pure compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store in a dark bottle at 4°C.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

-

A standard antioxidant, such as Trolox or ascorbic acid, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the this compound solution (or standard/blank) to 100 µL of the DPPH solution.

-

The blank should contain the solvent used for the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution of this compound and a standard antioxidant (e.g., Trolox) and make serial dilutions.

-

-

Assay Procedure:

-

Add 10 µL of the this compound solution (or standard/blank) to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant capacity of the sample to that of Trolox.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Prepare a stock solution of this compound and a standard (e.g., Trolox or FeSO₄·7H₂O) and make serial dilutions.

-

-

Assay Procedure:

-

Add 10 µL of the this compound solution (or standard/blank) to 190 µL of the FRAP reagent in a 96-well microplate.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., Trolox) and is typically expressed as µmol Trolox equivalents per gram or mole of the sample.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

-

Prepare an AAPH solution in 75 mM phosphate buffer. This solution should be made fresh daily.

-

Prepare a stock solution of this compound and a standard antioxidant (Trolox) and make serial dilutions in 75 mM phosphate buffer.

-

-

Assay Procedure:

-

In a black 96-well microplate, add 25 µL of the this compound solution (or standard/blank) and 150 µL of the fluorescein solution.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution to each well.

-

-

Measurement:

-

Immediately begin recording the fluorescence intensity every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

-

Calculation:

-

Calculate the area under the curve (AUC) for each sample, standard, and blank.

-

The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

-

The ORAC value is determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as µmol of Trolox equivalents (TE) per gram or mole of the sample.

-

Signaling Pathways and Experimental Workflows

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways involved in the cellular response to oxidative stress.

NF-κB Signaling Pathway

Delphinidin has been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By doing so, it can reduce the expression of pro-inflammatory genes and mitigate oxidative stress-induced inflammation.

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell growth, proliferation, and survival. Delphinidin can modulate this pathway, which is often dysregulated in conditions associated with oxidative stress.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Nrf2-ARE Signaling Pathway

Delphinidin can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a key cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of various antioxidant and detoxification enzymes.

Caption: this compound activates the Nrf2-ARE signaling pathway.

Experimental Workflow for In Vitro Antioxidant Analysis

A typical workflow for assessing the in vitro antioxidant properties of this compound is outlined below.

Caption: Workflow for in vitro antioxidant capacity assessment.

Conclusion

This compound demonstrates significant in vitro antioxidant activity through both direct radical scavenging mechanisms and the modulation of key cellular signaling pathways. This technical guide provides a comprehensive resource for researchers and professionals in drug development, offering standardized methodologies and a summary of quantitative data to facilitate further investigation into the therapeutic potential of this promising natural compound. The provided diagrams of signaling pathways and experimental workflows serve as a visual aid to understand the complex mechanisms of action and the practical steps involved in its in vitro evaluation.

References

Delphinidin Chloride: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin is a primary plant anthocyanidin that imparts blue and purple hues to a wide variety of flowers, fruits, and vegetables. As a potent antioxidant and anti-inflammatory agent, delphinidin and its glycosides are of significant interest to the scientific community for their potential therapeutic applications in a range of human diseases. This technical guide provides an in-depth overview of the most significant natural sources of delphinidin, detailed protocols for its extraction and purification, and an examination of its modulation of key cellular signaling pathways. Delphinidin chloride, a stable salt form, is often utilized in research and as an analytical standard.

Natural Sources of Delphinidin

Delphinidin is abundant in numerous deeply pigmented plants. The concentration of delphinidin and its derivatives can vary significantly depending on the plant species, cultivar, growing conditions, and maturity at harvest. The maqui berry is recognized as the richest known natural source of delphinidin.[1][2] Other substantial sources include bilberries, blueberries, eggplant peel, blackcurrants, and concord grapes.[3][4][5][6][7][8]

Quantitative Analysis of Delphinidin in Various Natural Sources

The following table summarizes the delphinidin content found in several key natural sources. It is important to note that values can differ based on the analytical methods employed, the specific glycosidic forms of delphinidin measured, and whether the analysis was performed on fresh or dry weight.

| Natural Source | Delphinidin Content | Notes |

| Maqui Berry (Aristotelia chilensis) | Standardized extracts contain ≥25% delphinidins.[9][10] Total anthocyanin content can be over 600 mg/100g dry weight, with delphinidin derivatives comprising approximately 83% of this.[11] | Richest known natural source of delphinidins. |

| Bilberry (Vaccinium myrtillus) | Total anthocyanin content ranges from 300-700 mg/100g fresh weight.[12] Delphinidin and cyanidin are the main anthocyanidins.[13] One study identified delphinidin 3-glucoside at a concentration of 24.3 µg/mL in an extract.[14] | A significant source with a high concentration of various delphinidin glycosides. |

| Blueberry (Vaccinium corymbosum) | Total anthocyanin content can be up to 438 mg/100g fresh weight (2762 mg/100g dry weight).[15] Delphinidin-3-glucoside has been reported at concentrations of 288 mg/100g dry weight.[16] | Content varies widely between cultivars. |

| Eggplant Peel (Solanum melongena) | Delphinidin-3-rutinoside is the major anthocyanin, with concentrations reported as high as 562 mg/100g dry weight using ultrasound-assisted extraction.[17] Total anthocyanin content has been reported as 12.08 mg/100g dry weight.[18] | A readily available and potent source of delphinidin glycosides. |

Extraction and Purification of Delphinidin

The extraction and purification of delphinidin from its natural sources is a critical step for its use in research and drug development. The choice of methodology depends on the starting material, desired purity, and scale of the operation. Generally, the process involves an initial extraction from the plant matrix, followed by one or more purification steps to isolate delphinidin from other phytochemicals.

Experimental Protocols

Below are detailed methodologies for key experiments related to the extraction and purification of delphinidin.

This protocol is adapted from studies optimizing anthocyanin extraction from eggplant peels and is effective for obtaining a high yield of delphinidin glycosides.[17][19]

Materials:

-

Fresh or dried eggplant peels

-

Ethanol (96%)

-

Hydrochloric acid (1N)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Filtration apparatus (e.g., Whatman filter paper)

Methodology:

-

Sample Preparation: If using fresh eggplant peels, wash and dry them thoroughly. If using dried peels, grind them into a fine powder.

-

Solvent Preparation: Prepare the extraction solvent by acidifying 96% ethanol with 1N hydrochloric acid (e.g., to a final concentration of 0.1% HCl).

-

Extraction:

-

Mix the eggplant peel material with the acidified ethanol solvent at a solid-to-liquid ratio of 1:10 (w/v).

-

Place the mixture in an ultrasonic bath.

-

Sonicate for 30 minutes at a controlled temperature of 25°C.

-

-

Separation:

-

After sonication, centrifuge the mixture to pellet the solid material.

-

Decant and collect the supernatant.

-

Filter the supernatant to remove any remaining particulate matter.

-

-

Concentration:

-

Concentrate the filtered extract using a rotary evaporator under reduced pressure to remove the ethanol.

-

The resulting aqueous extract is rich in delphinidin glycosides and can be used for further purification or analysis.

-

This protocol describes a general method for purifying delphinidin from a crude extract using a C18 SPE cartridge. This technique separates anthocyanins from more polar compounds like sugars and organic acids.

Materials:

-

Crude delphinidin extract (from Protocol 1 or other extraction methods)

-

C18 SPE cartridges

-

Methanol (acidified with 0.1% HCl)

-

Ethyl acetate

-

Deionized water (acidified with 0.1% HCl)

-

SPE manifold

Methodology:

-

Cartridge Conditioning:

-

Pass methanol through the C18 cartridge to activate the stationary phase.

-

Equilibrate the cartridge by passing acidified deionized water through it.

-

-

Sample Loading:

-

Load the crude delphinidin extract onto the conditioned cartridge. The anthocyanins will adsorb to the C18 stationary phase.

-

-

Washing:

-

Wash the cartridge with acidified deionized water to remove sugars, organic acids, and other polar impurities.

-

Wash the cartridge with ethyl acetate to remove less polar impurities.

-

-

Elution:

-

Elute the purified delphinidin glycosides from the cartridge using acidified methanol.

-

-

Drying:

-

The eluted fraction can be dried under a stream of nitrogen or using a rotary evaporator to yield a purified delphinidin-rich extract.

-

HPLC is a powerful technique for both the analytical quantification and preparative purification of delphinidin and its various glycosidic forms.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a diode array detector (DAD) or a mass spectrometer (MS) detector.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is typically employed using two solvents:

-

Solvent A: Acidified water (e.g., with 0.5% trifluoroacetic acid or 1% formic acid).

-

Solvent B: Acidified acetonitrile or methanol.

-

-

Detection: Anthocyanins are monitored at approximately 520 nm.

Methodology:

-

Sample Preparation: The purified extract from SPE or other methods is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.

-

Injection: Inject the sample onto the HPLC column.

-

Separation: Run a gradient program to separate the different anthocyanins based on their polarity. Delphinidin and its glycosides will elute at specific retention times.

-

Quantification: For analytical purposes, compare the peak areas to a calibration curve generated using a this compound standard.

-

Purification: For preparative HPLC, collect the fractions corresponding to the delphinidin peaks of interest.

This compound

Delphinidin is often available commercially and used as an analytical standard in its chloride salt form (this compound).[8] This salt form enhances the stability of the flavylium cation, which is the colored form of the anthocyanidin. The conversion of delphinidin to this compound typically occurs during extraction and purification in the presence of hydrochloric acid.

Biological Activity and Signaling Pathways

Delphinidin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. These effects are mediated through the modulation of various cellular signaling pathways.

Modulation of NF-κB and MAPK Signaling Pathways

Delphinidin has been shown to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[4][20][21][22]

-

NF-κB Pathway: Delphinidin can prevent the degradation of IκBα, an inhibitor of NF-κB. This keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus, where it would otherwise activate the transcription of pro-inflammatory genes.[1][20][23]

-

MAPK Pathway: Delphinidin can inhibit the phosphorylation of key kinases in the MAPK pathway, such as ERK, JNK, and p38.[3][20][21][22] This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.

Experimental Workflow for Delphinidin Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of delphinidin from a natural source.

Conclusion

Delphinidin and its chloride salt are valuable natural compounds with significant potential for therapeutic applications. This guide has provided a comprehensive overview of the primary natural sources of delphinidin, with a focus on those containing the highest concentrations. The detailed experimental protocols for extraction and purification offer a practical foundation for researchers to isolate this compound for further study. Furthermore, the elucidation of its inhibitory effects on key signaling pathways, such as NF-κB and MAPK, provides a mechanistic basis for its observed anti-inflammatory and anti-cancer properties. Continued research into the bioavailability and clinical efficacy of delphinidin is warranted to fully realize its potential in drug development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Delphinidin induces apoptosis and inhibits epithelial‐to‐mesenchymal transition via the ERK/p38 MAPK‐signaling pathway in human osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory Effect of Delphinidin on Extracellular Matrix Production via the MAPK/NF-κB Pathway in Nasal Polyp-Derived Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Delphinidin - Wikipedia [en.wikipedia.org]

- 9. Delphinidin-Rich Maqui Berry Extract (Delphinol®) Lowers Fasting and Postprandial Glycemia and Insulinemia in Prediabetic Individuals during Oral Glucose Tolerance Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Delphinol® - the X-factor for your finished product [delphinol.de]

- 11. researchgate.net [researchgate.net]

- 12. Bilberry (Vaccinium myrtillus L.) - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Bilberries: Curative and Miraculous – A Review on Bioactive Constituents and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. High performance liquid chromatography analysis of anthocyanins in bilberries (Vaccinium myrtillus L.), blueberries (Vaccinium corymbosum L.), and corresponding juices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. redalyc.org [redalyc.org]

- 17. Eggplant Peels as a Valuable Source of Anthocyanins: Extraction, Thermal Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Optimization of Bioactive Compound Extraction from Eggplant Peel by Response Surface Methodology: Ultrasound-Assisted Solvent Qualitative and Quantitative Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 19. gup.ugal.ro [gup.ugal.ro]

- 20. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Delphinidin attenuates pathological cardiac hypertrophy via the AMPK/NOX/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Dietary Anthocyanidin Delphinidin Induces Apoptosis of Human Prostate Cancer PC3 Cells In vitro and In vivo: Involvement of Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Delphinidin Chloride: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin chloride, a prominent member of the anthocyanidin class of flavonoids, is a naturally occurring pigment responsible for the vibrant blue and purple hues observed in many fruits, flowers, and vegetables. Beyond its role as a colorant, this compound has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its modulation of key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is characterized by a C6-C3-C6 flavonoid backbone, with a positively charged oxygen atom in the C-ring, classifying it as a flavylium cation. The structure features six hydroxyl groups, which are key to its chemical reactivity and biological activity.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | 2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol;chloride | [1] |

| Chemical Formula | C₁₅H₁₁ClO₇ | [1] |

| Molecular Weight | 338.70 g/mol | [2][3][4] |

| CAS Number | 528-53-0 | [3][4][5] |

| Appearance | Brown to black or dark purple crystalline solid | [3] |

Physicochemical and Spectral Properties

The physicochemical properties of this compound, such as its solubility and stability, are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

| Melting Point | >300 °C (decomposes) | Not specified | [5] |

| ~250 °C | Not specified | [6] | |

| Solubility | Soluble in DMSO, DMF, Ethanol (~30 mg/mL) | Not specified | [3] |

| Sparingly soluble in aqueous buffers | pH 7.2 (in 1:1 Ethanol:PBS) | [3] | |

| Stability | Highly stable in acidic conditions (pH < 3) | Room Temperature | [7] |

| Unstable in neutral and alkaline conditions | Room Temperature | [7] |

Note: The reported melting point of this compound varies, with some sources indicating decomposition at high temperatures.

Spectral Properties

The extended conjugation in the flavylium ring system of this compound results in strong absorption in the UV-visible region, which is responsible for its color.

Table 3: Spectral Properties of this compound

| Spectral Data | Value | Solvent | Reference |

| UV-Vis λmax | 276, 345, 352, 559 nm | Ethanol:PBS (pH 7.2) (1:1) | [3] |

| Molar Absorptivity (ε) | 26,900 L·mol⁻¹·cm⁻¹ | pH 1.0 buffer | [8] |

NMR and Mass Spectrometry Data

-

Mass Spectrometry: The positive ion ESI-MS/MS of delphinidin typically shows a molecular ion [M]⁺ at m/z 303. The fragmentation pattern involves retro-Diels-Alder (RDA) reactions, leading to characteristic fragment ions.[9][10][11]

Biological Activities and Signaling Pathways

This compound exhibits a wide range of biological activities, primarily attributed to its antioxidant and cell signaling modulatory effects.[7][12][13][14]

Antioxidant Activity

The antioxidant capacity of delphinidin is attributed to its ability to scavenge free radicals and chelate metal ions.[15][16][17] The multiple hydroxyl groups on the B-ring are particularly important for this activity. The primary mechanism is believed to be hydrogen atom transfer (HAT).[15][18]

Anti-inflammatory Activity

This compound exerts anti-inflammatory effects by inhibiting key inflammatory pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[14][19][20]

Anticancer Activity

The anticancer effects of this compound are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[7][13][21] These effects are mediated through the modulation of several key signaling pathways, including the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways.[7][13][22]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is often hyperactivated in cancer, promoting cell survival and proliferation. Delphinidin has been shown to inhibit this pathway.[7][12]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical regulator of cell growth, survival, and metabolism that is often dysregulated in cancer. Delphinidin has been demonstrated to suppress this pathway.[7][23][24]

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is implicated in cancer cell proliferation and survival. Delphinidin has been shown to inhibit the phosphorylation of STAT3, a key component of this pathway.[22]

Experimental Protocols

The following sections provide generalized methodologies for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental systems.

Extraction and Purification of Delphinidin from Plant Material (General Protocol)

This protocol describes a general method for the extraction and purification of delphinidin from anthocyanin-rich plant sources.

Methodology:

-

Extraction: Homogenize fresh or freeze-dried plant material in an acidic solvent, typically methanol or ethanol containing a small percentage of hydrochloric or formic acid, to maintain the stability of the flavylium cation.[25]

-

Purification: The crude extract is often subjected to solid-phase extraction (SPE) using a C18 cartridge to remove sugars and other polar compounds. The anthocyanins are then eluted with an acidified organic solvent.

-

Hydrolysis: To obtain the aglycone (delphinidin), the purified anthocyanin glycosides are hydrolyzed by heating with a strong acid (e.g., 2M HCl).

-

Final Purification: The resulting this compound can be further purified by preparative high-performance liquid chromatography (HPLC).

HPLC Analysis of this compound

This protocol outlines a general method for the analytical determination of this compound.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a photodiode array (PDA) detector is used.[25][26][27]

-

Column: A reversed-phase C18 column is typically employed.[25][26]

-

Mobile Phase: A gradient elution is commonly used, with a mobile phase consisting of two solvents:

-

Solvent A: Acidified water (e.g., with 0.1% trifluoroacetic acid or formic acid).

-

Solvent B: Acetonitrile or methanol.[26]

-

-

Detection: Detection is performed at the visible absorption maximum of delphinidin (around 520-530 nm).[2]

-

Quantification: Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared with a certified this compound standard.[26][27]

In Vitro Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.